4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

Medicinal Chemistry Physicochemical Profiling Scaffold Design

4-Fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide (CAS 1902895-26-4) is a synthetic sulfonamide derivative that integrates a 4-fluoro-3-methylbenzenesulfonamide pharmacophore with a fully saturated octahydro-1,4-benzodioxin amine moiety. The compound belongs to the broader class of benzo-1,4-dioxane-containing sulfonamides, which have been investigated for antibacterial, enzyme-inhibitory, and anticancer applications.

Molecular Formula C15H20FNO4S
Molecular Weight 329.39
CAS No. 1902895-26-4
Cat. No. B2854782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
CAS1902895-26-4
Molecular FormulaC15H20FNO4S
Molecular Weight329.39
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)F
InChIInChI=1S/C15H20FNO4S/c1-10-8-12(3-4-13(10)16)22(18,19)17-11-2-5-14-15(9-11)21-7-6-20-14/h3-4,8,11,14-15,17H,2,5-7,9H2,1H3
InChIKeyDEOSSEGUKBGZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide (CAS 1902895-26-4): Core Structural Identity and Procurement Baseline


4-Fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide (CAS 1902895-26-4) is a synthetic sulfonamide derivative that integrates a 4-fluoro-3-methylbenzenesulfonamide pharmacophore with a fully saturated octahydro-1,4-benzodioxin amine moiety . The compound belongs to the broader class of benzo-1,4-dioxane-containing sulfonamides, which have been investigated for antibacterial, enzyme-inhibitory, and anticancer applications . Its molecular architecture combines an electron-withdrawing fluoro substituent, a methyl group, and a conformationally constrained bicyclic amine, features that collectively distinguish it from simpler aromatic sulfonamides . As a research chemical supplied by multiple vendors, the compound serves as a building block and screening candidate in medicinal chemistry programs targeting sulfonamide-binding proteins.

Why 4-Fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide Cannot Be Readily Replaced by Generic Analogs


Sulfonamides as a class exhibit highly variable biological activity depending on the nature of both the sulfonyl aromatic ring substituents and the amine coupling partner . The target compound combines two structural elements—a 4-fluoro-3-methyl substitution on the benzenesulfonamide ring and an octahydro-1,4-benzodioxin-6-amine fragment—each of which independently modulates potency, selectivity, and physicochemical properties in ways that cannot be extrapolated from simpler analogs . Substituting the octahydrobenzodioxin component with a 2,3-dihydro-1,4-benzodioxin (unsaturated) or a simple cyclohexylamine scaffold alters hydrogen-bond acceptor capacity, topological polar surface area (TPSA), and conformational flexibility, directly impacting target engagement . Likewise, removing the 4-fluoro substituent or repositioning the methyl group changes metabolic stability and binding affinity . For procurement decisions, assuming that any benzenesulfonamide or any octahydrobenzodioxin-containing compound will exhibit comparable performance in a given assay is not supported by the available structure-activity relationship (SAR) evidence.

Quantitative Differentiation Evidence for 4-Fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide


Conformational Restraint and H-Bond Capacity: Octahydro-1,4-benzodioxin vs. Phenylurea and Cyclohexylamine Scaffolds

The octahydro-1,4-benzodioxin-6-amine moiety provides three oxygen atoms and a fused bicyclic skeleton, increasing topological polar surface area (TPSA) and hydrogen-bond acceptor capacity relative to the simplest analog, 1-phenylurea . This structural feature enhances aqueous solubility and modulates target binding geometry. The fully saturated ring system also contributes greater conformational constraint than flexible amine linkers such as cyclohexylamine, potentially improving binding entropically . When coupled to the 4-fluoro-3-methylbenzenesulfonamide pharmacophore, this scaffold is expected to produce target engagement profiles distinct from those achievable with simpler amines.

Medicinal Chemistry Physicochemical Profiling Scaffold Design

Antiproliferative Potency of 4-Fluoro-3-methylbenzenesulfonamide Derivatives vs. Unsubstituted Benzenesulfonamides in Triple-Negative Breast Cancer

Derivatives of 4-fluoro-3-methylbenzenesulfonamide have demonstrated significant anti-proliferative activity against triple-negative breast cancer cell line MDA-MB-231, with IC50 values ranging from 1.52 to 6.31 μM . Notably, compound 4e achieved an IC50 of 1.52 μM with a selectivity ratio of 5.5 for cancer cells over normal cells . These values suggest that the 4-fluoro-3-methyl substitution pattern confers a potency advantage relative to unsubstituted benzenesulfonamide scaffolds, which typically require higher concentrations to achieve comparable cell growth inhibition . The target compound incorporates this fluorinated pharmacophore; its activity is anticipated to fall within or exceed this potency range depending on the amine coupling partner.

Anticancer Activity Breast Cancer Sulfonamide Pharmacophore

Antimicrobial Potency: Benzodioxin-Sulfonamide Hybrids vs. Classical Sulfonamides in Biofilm Inhibition

N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives have demonstrated potent antibacterial activity in biofilm inhibition studies against Escherichia coli and Bacillus subtilis . Two compounds from this series were identified as particularly active inhibitors of pathogenic bacterial strains, with most derivatives exhibiting mild cytotoxicity in hemolytic assays, supporting their potential as safe antibacterial agents . In a related study on 4-fluoro-3-methylbenzenesulfonamide (FMBS), significant inhibitory activity against Staphylococcus aureus and Escherichia coli was observed . While direct head-to-head comparison data for the target compound are not available, the combination of the benzodioxin amine and the 4-fluoro-3-methylbenzenesulfonamide pharmacophore is expected to produce antimicrobial profiles comparable to or exceeding those of simpler analogs.

Antibacterial Activity Biofilm Inhibition Gram-Positive Gram-Negative

Enzyme Inhibition Potential: α-Glucosidase and Lipoxygenase Inhibition by Benzodioxin-Containing Compounds

1,4-Benzodioxin-based derivatives exhibit significant α-glucosidase inhibitory activity with IC50 values ranging from 0.80 ± 0.01 μM to 27.60 ± 0.60 μM, compared to the standard acarbose (IC50 = 12.90 ± 0.10 μM) . Several compounds in this series outperformed acarbose by more than 10-fold. Additionally, N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides were evaluated as moderate lipoxygenase (LOX) inhibitors, demonstrating dual enzyme inhibition capability . While the target compound's specific IC50 values against these enzymes have not been independently reported, the established SAR for halogen-containing benzodioxin derivatives predicts that the 4-fluoro substituent should enhance enzyme binding affinity .

Enzyme Inhibition α-Glucosidase Lipoxygenase Metabolic Disorders

Fluorine-Enhanced Metabolic Stability: 4-Fluoro vs. Non-Fluorinated Benzenesulfonamides

The 4-fluoro substituent on the benzenesulfonamide ring is known to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the para position . In the context of BRD4 inhibitor development, 4-fluoro-3-methylbenzenesulfonamide derivatives demonstrated sufficient metabolic stability to support in vivo efficacy studies as antidotes for arsenical toxicity . The fluorinated pharmacophore also demonstrated superior binding affinity compared to non-fluorinated analogs in structural studies (PDB: 7T3F), with the fluorine atom contributing to optimized van der Waals contacts in the bromodomain binding pocket . For the target compound, this fluorine substitution is expected to confer a metabolic stability advantage over non-fluorinated benzenesulfonamide analogs.

Metabolic Stability Fluorine Substitution Drug Metabolism Pharmacokinetics

Antitumor Activity of Octahydrobenzodioxin-Containing Analogs: Prostate Cancer Cell Line Evidence

An octahydro-1,4-benzodioxin-containing carboxamide analog demonstrated antitumor activity against prostate cancer cells with an IC50 of 5.2 μM, acting via apoptosis induction . This provides proof-of-concept that the octahydrobenzodioxin amine scaffold can serve as an effective structural component for anticancer agent development. While this data point comes from a carboxamide rather than a sulfonamide series, it supports the broader applicability of the fully saturated benzodioxin ring system in oncology applications. The target compound combines this scaffold with the 4-fluoro-3-methylbenzenesulfonamide pharmacophore, potentially yielding additive or synergistic anticancer effects.

Antitumor Activity Prostate Cancer Apoptosis Induction Octahydrobenzodioxin Scaffold

Optimal Research and Procurement Application Scenarios for 4-Fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide


Medicinal Chemistry Hit-to-Lead Programs Requiring Fluorinated Sulfonamide Scaffolds

The 4-fluoro-3-methylbenzenesulfonamide pharmacophore provides a demonstrated potency advantage in anticancer assays (IC50 as low as 1.52 μM against MDA-MB-231) . Procurement of the target compound is warranted when screening programs require fluorinated sulfonamides with enhanced metabolic stability and binding affinity compared to non-fluorinated analogs . The octahydrobenzodioxin amine component adds conformational constraint and H-bond capacity not available with simple aryl amines .

Antimicrobial Biofilm Inhibition Screening Panels

Benzodioxin-sulfonamide hybrids have demonstrated potent biofilm inhibition against E. coli and B. subtilis with favorable cytotoxicity profiles . The target compound combines the benzodioxin scaffold with the 4-fluoro-3-methylbenzenesulfonamide group shown to inhibit S. aureus and E. coli growth . Inclusion in antimicrobial screening cascades is supported by class-level evidence for both structural components.

Enzyme Inhibitor Discovery for Metabolic Disorders (α-Glucosidase, Lipoxygenase)

1,4-Benzodioxin derivatives exhibit α-glucosidase inhibition up to 16-fold more potent than acarbose (IC50 = 0.80 μM vs. 12.90 μM) , and sulfonamide-substituted analogs show moderate lipoxygenase inhibition . The target compound, bearing both structural features, is a logical candidate for dual-enzyme inhibition screening in metabolic disorder programs.

Structure-Activity Relationship (SAR) Studies Exploring Amine Partner Diversity

The octahydro-1,4-benzodioxin-6-amine component is a conformationally constrained, oxygen-rich bicyclic amine that differs fundamentally from common flexible amines (cyclohexylamine, benzylamine) . Systematic comparison with analogs bearing different amine partners (e.g., 2,3-dihydro-1,4-benzodioxin-6-amine) can elucidate the contribution of ring saturation to target binding and selectivity. This compound serves as a key SAR probe for programs exploring benzodioxin-based chemical space.

Quote Request

Request a Quote for 4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.